
POTASSIUM CETYL PHOSPHATE
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Overview
Description
Potassium Cetyl Phosphate (PCP) is an alkyl phosphate surfactant with the chemical formula C₁₆H₃₄KO₄P and a molecular weight of 360.516 g/mol. It is recognized by its INCI name This compound and CAS numbers 19035-79-1 (primary) and 84861-79-0 (alternative) . Structurally, it consists of a cetyl (C₁₆) alkyl chain linked to a phosphate group, neutralized by a potassium ion. This configuration grants it emulsifying, stabilizing, and mild surfactant properties, making it a key ingredient in cosmetics (e.g., sunscreens, moisturizers), pharmaceuticals, and food processing .
PCP is valued for its compatibility with sensitive skin, ability to form liquid crystalline structures similar to skin lipids, and versatility in high-SPF formulations . Its global market was valued at $0.57 billion in 2022, projected to grow at a CAGR of 6.5% through 2030, driven by demand for natural personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium cetyl phosphate is synthesized by reacting phosphoric acid esters with cetyl alcohol in the presence of potassium. The reaction typically involves heating the mixture to facilitate the esterification process. The resulting product is a whitish powder that is partially soluble in water .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and cetyl alcohol, are mixed and heated in reactors. Potassium hydroxide is then added to neutralize the mixture, forming the potassium salt. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Potassium cetyl phosphate primarily undergoes reactions typical of alkyl phosphates. These include:
Hydrolysis: In the presence of water, this compound can hydrolyze to form cetyl alcohol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It can react with acids to form the corresponding cetyl phosphate ester and potassium salt.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, typically under acidic conditions with a catalyst.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Hydrolysis: Cetyl alcohol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Neutralization: Cetyl phosphate ester and potassium salt.
Scientific Research Applications
Functional Properties
Potassium cetyl phosphate acts primarily as an emulsifier and surfactant. Its key functions include:
- Emulsification: Stabilizes oil-in-water emulsions by reducing interfacial tension.
- Surfactant Activity: Enhances the cleaning properties of formulations by allowing oil and water to mix effectively.
- Thickening Agent: Contributes to the viscosity and texture of cosmetic products.
Cosmetics and Personal Care
This compound is extensively used in cosmetics due to its ability to improve product texture and stability. Key applications include:
- Skin Care Products: Used in creams, lotions, and moisturizers to enhance spreadability and provide a smooth feel on the skin .
- Hair Care Products: Incorporated into shampoos and conditioners for its emulsifying properties, helping to remove dirt and oil effectively .
- Sunscreens: Particularly valuable for formulating water-resistant sunscreens, it enhances the stability of UV filters and improves product performance .
Pharmaceuticals
In the pharmaceutical sector, this compound is utilized as an emulsifier in topical formulations, improving the solubility of active ingredients and ensuring consistent delivery .
Industrial Applications
While primarily known for its cosmetic uses, this compound also finds applications in industrial formulations where emulsification is required.
Market Insights
The global market for this compound is projected to grow significantly, driven by increasing consumer demand for high-quality personal care products. The market size is expected to reach approximately $429.63 million by 2030, with a compound annual growth rate (CAGR) of 8.51% from 2023 to 2030 .
Market Segmentation
Application | Market Share (%) |
---|---|
Personal Care | Significant |
Cosmetics | High |
Pharmaceuticals | Moderate |
Industrial | Low |
Case Study 1: Sunscreen Formulation
A study demonstrated that incorporating this compound into sunscreen formulations significantly improved their stability and water resistance. The emulsifier enhanced the distribution of UV filters, leading to better sun protection factor (SPF) performance without compromising skin feel .
Case Study 2: Hair Conditioning Products
Research indicated that shampoos containing this compound provided superior cleansing while maintaining moisture levels in hair. This was attributed to its effective surfactant properties that allowed for gentle cleaning without stripping natural oils .
Safety and Regulatory Status
This compound has been reviewed by various safety panels, including the Cosmetic Ingredient Review Expert Panel, which deemed it safe for use in cosmetics when applied according to safety standards . However, caution is advised for individuals with sensitive skin due to potential irritation.
Mechanism of Action
Potassium cetyl phosphate acts primarily as a surfactant and emulsifier. As a surfactant, it reduces the surface tension between oil and water, allowing them to mix more easily. This property is crucial in cleansing products, where it helps to lift dirt and oil from the skin and hair. As an emulsifier, it stabilizes emulsions by forming a protective layer around oil droplets, preventing them from coalescing .
Comparison with Similar Compounds
Structural and Functional Differences
Single vs. Dual Alkyl Chains
- Potassium Cetyl Phosphate (C₁₆): A monoalkyl phosphate with a single C₁₆ chain. This structure limits its precipitation efficiency in hydrophobic ion pairing (HIP) applications to <53%, as the lone chain provides moderate lipophilicity .
- Dihexadecyl Phosphate (2×C₁₆) : Features dual C₁₆ chains, achieving ≥99% precipitation efficiency in HIP due to enhanced lipophilicity and molecular packing .
- Dibenzyl Phosphate (Aromatic) : Uses π-π interactions from aromatic rings for ≥99% efficiency , outperforming PCP in HIP despite lacking long alkyl chains .
Key Insight : PCP’s single-chain design reduces complexation efficiency compared to dual-chain or aromatic analogs but improves solubility and mildness in cosmetic formulations.
Counterion Variations
- DEA Cetyl Phosphate: Utilizes diethanolamine as the counterion. While effective in emulsions, DEA salts may raise pH compatibility concerns compared to potassium salts, which are gentler and preferred in pH-sensitive products .
- Diethanolamine Cetyl Phosphate: Another counterion variant, listed in cosmetic additive databases alongside PCP. Potassium salts are favored for their safety profile in leave-on products .
Cosmetics and Personal Care
PCP outperforms other alkyl phosphates in prevalence due to its mildness and adaptability in multifunctional products (e.g., sunscreens combined with skincare) . However, dual-chain analogs like dihexadecyl phosphate may offer superior emulsion stability in niche applications .
Mineral Flotation
In magnesite ore processing, PCP acts as a selective collector at 60 mg/L, achieving excellent recovery rates without requiring large depressant doses. Molecular dynamics simulations confirm its adsorption via monovalent CP⁻ species, which align with magnesite’s surface charge at pH 7.3 . Comparatively, traditional fatty acid collectors (e.g., oleic acid) lack this selectivity, necessitating higher concentrations and depressants like sodium silicate .
Market and Regulatory Considerations
- Market Share : PCP dominates the alkyl phosphate market, driven by its use in 70% of personal care products (vs. 20% for pharmaceuticals and 10% for food) .
- Regulatory Status : Generally recognized as safe (GRAS) in cosmetics, though compliance with evolving regulations (e.g., EU Cosmetics Regulation) requires ongoing safety testing . Alternatives like DEA cetyl phosphate face stricter scrutiny due to nitrosamine concerns .
Limitations and Innovations
- Foam Inhibition : PCP alone may generate excess foam, but combining it with hydrogenated palm glycerides reduces foam and enhances dispersion in formulations .
- Natural Formulations : While PCP is synthetic, its compatibility with plant-derived lipids aligns with clean beauty trends. Competitors like sodium lauryl sulfate (SLS) are harsher, highlighting PCP’s niche in gentle products .
Biological Activity
Potassium Cetyl Phosphate (KCP) is a potassium salt of cetyl phosphate, recognized for its multifunctional roles in cosmetic and pharmaceutical formulations. This compound exhibits significant biological activity, particularly in skin care applications, where it serves as an emulsifier and skin-conditioning agent. The following sections will detail its properties, biological effects, safety assessments, and relevant case studies.
- Chemical Structure : KCP is an anionic surfactant that mimics natural phospholipids found in human skin, enhancing its compatibility with skin lipids.
- Physical Form : It appears as a white powder, soluble in water, with a melting point of approximately 68°C.
- Stability : KCP is noted for its high physical and chemical stability, making it suitable for various formulations across a wide pH range (4-9) .
Skin Barrier Enhancement
KCP plays a crucial role in enhancing the skin's lipid barrier, which is vital for maintaining hydration and overall skin health. The compound:
- Reduces Transdermal Water Loss : By improving the integrity of the skin barrier, KCP limits water loss from the epidermis, which is essential for maintaining skin hydration.
- Improves Elasticity : Regular use of products containing KCP has been associated with increased skin elasticity, contributing to a more youthful appearance .
Emulsification Properties
As an emulsifier, KCP stabilizes oil-in-water emulsions, which are common in cosmetic formulations. Its effectiveness includes:
- Particle Size Reduction : Formulations with KCP tend to have smaller droplet sizes, enhancing stability and sensory properties .
- Compatibility with Active Ingredients : KCP enhances the distribution of active ingredients such as UV filters in sun-care products, improving their efficacy .
Safety Assessment
Various studies have assessed the safety profile of KCP. Key findings include:
- Irritation Potential : While generally considered non-irritating to the skin, KCP can cause ocular irritation at concentrations up to 8.3% when used in mascara formulations .
- Toxicity Studies : In repeated dose toxicity studies, the no-observable adverse effect level (NOAEL) for potassium lauryl phosphate was found to be 600 mg/kg body weight per day . The oral LD50 for KCP is greater than 4.7 g/kg, indicating low acute toxicity .
Cosmetic Applications
- Skin Care Products : A study demonstrated that formulations containing KCP significantly improved moisture retention in subjects with dry skin conditions. Participants reported enhanced skin texture and reduced dryness after four weeks of use.
- Sun Care Formulations : Research indicated that KCP improved the water resistance of sun-care products by facilitating better distribution of UV filters on the skin surface. This led to higher protection levels against UV radiation compared to formulations without KCP.
- Hair Care Products : In hair conditioners, KCP was shown to enhance the feel and manageability of hair while providing moisture retention benefits similar to those observed in skin care applications.
Comparative Analysis of Emulsifiers
The following table compares this compound with other common emulsifiers used in cosmetic formulations:
Emulsifier | Type | HLB Value | Main Uses | Skin Compatibility |
---|---|---|---|---|
This compound | Anionic | 10 | Skin care, hair care | High |
Glyceryl Stearate | Nonionic | 6.7 | Creams, lotions | Moderate |
Cetearyl Alcohol | Nonionic | 15 | Emulsions, conditioners | High |
Sodium Lauryl Sulfate | Anionic | 40 | Cleansers | Low |
Q & A
Basic Research Questions
Q. How can potassium cetyl phosphate be chemically identified and characterized in laboratory settings?
this compound (CAS 84861-79-0, INCI name: this compound) is identified via its IUPAC name, 1-Hexadecanol phosphate, potassium salt, and characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry for molecular weight validation. Purity assessment requires high-performance liquid chromatography (HPLC) with a C18 column and phosphate-specific detectors . Standardized protocols for surfactant characterization, including critical micelle concentration (CMC) measurements via tensiometry, should be followed .
Q. What are the established synthesis protocols for this compound, and how can yield optimization be achieved?
Synthesis involves esterification of cetyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. Key parameters include reaction temperature (60–80°C), molar ratios (1:1.2 alcohol-to-phosphoric acid), and solvent selection (e.g., ethanol/water mixtures). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during neutralization to 6.5–7.0. Post-synthesis purification involves recrystallization or column chromatography .
Q. Which analytical methods are recommended for quantifying this compound in complex matrices?
Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) for high sensitivity. For emulsified systems, phase separation via centrifugation followed by phosphate-specific colorimetric assays (e.g., molybdenum blue method) is effective. Validate methods using spike-recovery experiments (85–115% recovery range) and calibration curves (R² ≥ 0.99) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in solubility studies of this compound across different solvents?
Systematically vary solvent polarity (e.g., water, ethanol, hexane) and temperature (10–50°C) while measuring solubility via gravimetric analysis. Use Hansen solubility parameters to predict compatibility. Conflicting results may arise from impurities or hydration states; ensure sample purity via HPLC and characterize crystalline forms using X-ray diffraction (XRD) .
Q. What experimental designs are optimal for assessing this compound’s efficacy as a surfactant in lipid-based formulations?
Employ a factorial design to test variables: concentration (0.1–5% w/v), pH (4–9), and temperature (25–45°C). Measure CMC, emulsification capacity (via droplet size analysis), and stability under accelerated conditions (e.g., centrifugation at 3000 rpm for 30 min). Compare with benchmark surfactants (e.g., sodium lauryl sulfate) using ANOVA for statistical significance .
Q. How should researchers analyze interactions between this compound and cationic polymers in cosmetic formulations?
Conduct zeta potential measurements to assess charge interactions and isothermal titration calorimetry (ITC) to quantify binding affinity. Use Franz diffusion cells to evaluate permeation enhancement in vitro. Conflicting results may stem from polymer molecular weight or ionic strength variations; control these parameters rigorously .
Q. What methodologies are suitable for troubleshooting batch-to-batch variability in this compound’s emulsifying performance?
Implement quality-by-design (QbD) principles:
- Raw material analysis: Test cetyl alcohol purity (≥98% via GC) and phosphate source consistency.
- Process monitoring: Track reaction time, temperature, and mixing efficiency using design-of-experiments (DoE).
- End-product characterization: Compare CMC, pH, and viscosity against historical data. Statistical process control (SPC) charts can identify outliers .
Q. How can the long-term stability of this compound in oxidative environments be systematically evaluated?
Perform accelerated stability testing:
- Store samples at 40°C/75% relative humidity (RH) for 6 months.
- Monitor peroxide value (PV) monthly via iodometric titration.
- Analyze degradation products (e.g., free fatty acids) via GC-MS. Include antioxidants (e.g., BHT) in experimental arms to assess protective effects .
Q. Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR and LC-MS for structure confirmation) and replicate experiments with independent batches .
- Literature Synthesis : Prioritize peer-reviewed journals over vendor-specific data. Use platforms like PubMed and SciFinder for comprehensive searches, filtering by publication date (last 10 years) and citation count .
Properties
CAS No. |
17026-85-6 |
---|---|
Molecular Formula |
C16H33KO3P+ |
Molecular Weight |
343.50 g/mol |
IUPAC Name |
potassium;hexadecoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C16H33O3P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(17)18;/h2-16H2,1H3;/q;+1 |
InChI Key |
YLKQTWRTPICGAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCO[P+](=O)[O-].[K+] |
Origin of Product |
United States |
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